

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 4,7-Dibromocinnoline

Cat. No.: B13110182

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Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), represents a privileged scaffold in medicinal chemistry.^{[1][2]} Its isosteric relationship to quinoline and isoquinoline has made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.^[3] Cinnoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[4][5]}

The introduction of halogen atoms, particularly bromine, into heterocyclic systems is a well-established strategy in drug design to modulate a compound's physicochemical properties and biological activity. Bromine can enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, thereby influencing the pharmacokinetic and pharmacodynamic profile of a molecule.^{[6][7]}

This technical guide provides a comprehensive overview of **4,7-dibromocinnoline**, a specific but lesser-documented derivative. Due to its status as a novel or non-commercial compound, a dedicated CAS Registry Number® and Safety Data Sheet (SDS) are not readily available in public databases.^[8] Therefore, this document synthesizes information from analogous structures and established chemical principles to provide a robust guide for researchers. We will explore its predicted physicochemical properties, propose a viable synthetic route, discuss

its potential applications in drug development, and outline rigorous safety protocols for its handling and disposal.

Physicochemical and Structural Characteristics

While experimental data for **4,7-dibromocinnoline** is not available, we can predict its core properties based on the cinnoline scaffold and the influence of dibromination. These properties are crucial for designing synthetic routes, purification strategies, and biological assays.

Chemical Structure

The structure of **4,7-dibromocinnoline** features the bicyclic cinnoline core with bromine atoms substituted at positions 4 and 7.

Caption: Chemical Structure of **4,7-dibromocinnoline**.

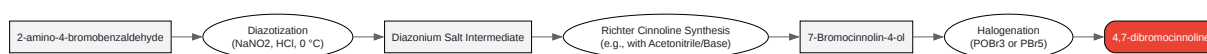
Predicted Physicochemical Properties

The following table summarizes the calculated and predicted properties for **4,7-dibromocinnoline**. These values are essential for experimental design, including solvent selection and reaction monitoring.

Property	Value	Basis of Determination
CAS Number	Not Assigned	Not found in CAS Registry as of March 2026.[8]
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	Calculated from structure
Molecular Weight	287.94 g/mol	Calculated from atomic weights
Appearance	Predicted: Off-white to yellow solid	Analogy to other halogenated heterocycles.[9]
Melting Point	Not Determined	Expected to be a high-melting solid (>150 °C) based on related dibromo-aromatic compounds.[9]
Boiling Point	Not Determined	Expected to be high, with decomposition at atmospheric pressure.
Solubility	Predicted: Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	General solubility of halogenated N-heterocycles. [10]
pKa (Predicted)	< 2.0	The pKa of cinnoline is ~2.64. The two electron-withdrawing bromine atoms are expected to significantly decrease the basicity of the nitrogen atoms. [1][9]
XlogP (Predicted)	~3.5 - 4.0	Increased lipophilicity due to two bromine atoms compared to the parent cinnoline.[9][11]

Proposed Synthetic Pathway

While a specific synthesis for **4,7-dibromocinnoline** is not documented, a plausible and efficient route can be designed based on established methodologies for cinnoline synthesis and aromatic halogenation. The proposed pathway begins with a suitable aniline precursor and proceeds through a cyclization reaction, followed by selective bromination.



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Caption: Proposed workflow for the synthesis of **4,7-dibromocinnoline**.

Step-by-Step Methodology (Proposed)

This protocol is a conceptual outline. Researchers must perform their own risk assessments and optimization studies.

Step 1: Diazotization of 2-amino-4-bromobenzaldehyde

- **Setup:** In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-bromobenzaldehyde in a suitable acidic medium (e.g., 6M HCl).
- **Cooling:** Cool the solution to 0-5 °C in an ice-salt bath.
- **Nitrite Addition:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
- **Monitoring:** Monitor the reaction for the complete consumption of the starting aniline (e.g., using starch-iodide paper to test for excess nitrous acid). The resulting diazonium salt solution is typically used immediately in the next step.^[1]

Step 2: Richter-Type Cyclization to form 7-Bromocinnolin-4-ol

- **Reaction:** To the cold diazonium salt solution, add a solution of a suitable nucleophile that can provide the C3 and C4 atoms of the cinnoline ring. A common method involves reacting

the diazonium salt with a compound containing an activated methylene group.

- Cyclization: The intermediate will cyclize to form the cinnoline ring system. The specific conditions (base, solvent, temperature) will depend on the chosen C3-C4 synthon and require optimization.[\[12\]](#)[\[13\]](#)
- Workup: After the reaction is complete, neutralize the solution carefully to precipitate the 7-bromocinnolin-4-ol product.
- Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 3: Bromination of the 4-position to yield **4,7-dibromocinnoline**

- Reaction Setup: In a fume hood, charge a flask with 7-bromocinnolin-4-ol and a brominating agent such as phosphorus oxybromide (POBr_3) or phosphorus pentabromide (PBr_5).[\[12\]](#)
- Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS). This reaction converts the hydroxyl group at the 4-position to a bromine atom.
- Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess brominating agent.
- Extraction & Purification: Neutralize the aqueous solution with a base (e.g., NaHCO_3 or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

- ^1H and ^{13}C NMR: To confirm the structure and substitution pattern. Predicted spectra can be estimated from data on related brominated heterocycles.[\[14\]](#)[\[15\]](#)

- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.[16]
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety, Handling, and Storage

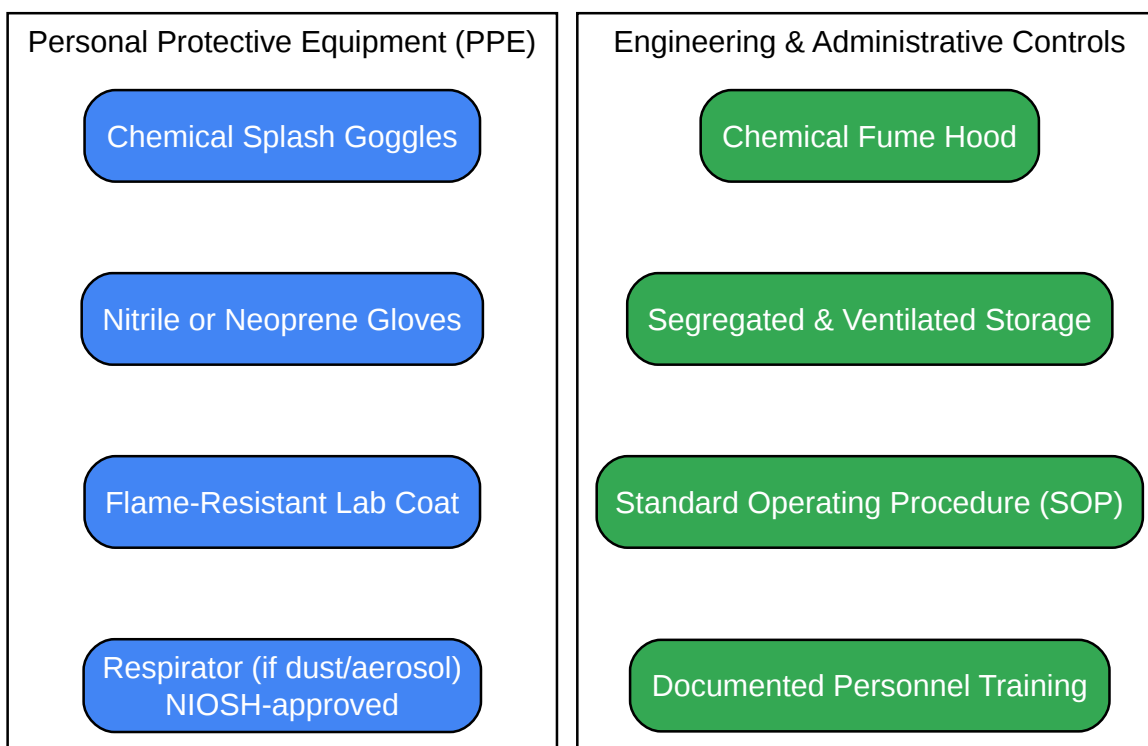
Given the absence of a specific SDS for **4,7-dibromocinnoline**, a conservative approach to safety is mandatory. The hazard profile must be inferred from structurally related compounds, such as dibromobenzenes and other halogenated N-heterocycles.[17][18]

Hazard Profile (Inferred)

- Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin. Halogenated aromatic compounds can cause irritation to the skin, eyes, and respiratory tract.[18][19][20]
- Chronic Effects: Long-term exposure data is unavailable. Many aromatic and halogenated compounds are investigated for potential mutagenicity or carcinogenicity; therefore, exposure should be minimized.[19][21]
- Environmental Hazards: Expected to be harmful to aquatic life with long-lasting effects. Avoid release into the environment.[19]

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol is essential to minimize exposure.



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Caption: Essential safety controls for handling **4,7-dibromocinnoline**.

- Engineering Controls: All manipulations of solid **4,7-dibromocinnoline** or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
- Eye Protection: Wear chemical safety goggles or a face shield.[18]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[18][22]
- Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[23]

Storage and Disposal

- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[18][23]
- Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[24]

Potential Applications in Drug Development and Research

The 4,7-disubstituted cinnoline scaffold is a promising starting point for synthesizing libraries of compounds for drug discovery. The two bromine atoms serve as versatile synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the cinnoline core.[25][26]

- Kinase Inhibitors: The quinoline and cinnoline scaffolds are core components of many approved and investigational kinase inhibitors used in oncology. The 4- and 7-positions can be functionalized to target the ATP-binding site of various kinases.[27]
- Antimicrobial Agents: Halogenated heterocycles have shown potent activity against a range of bacteria and fungi.[6][7] **4,7-dibromocinnoline** could serve as a precursor for novel antibiotics or antifungals.
- Antimalarial Drugs: The related 4-aminoquinoline structure is the basis for classic antimalarial drugs like chloroquine. Modifications at the 7-position are known to be critical for activity, making **4,7-dibromocinnoline** an interesting platform for developing new antimalarial candidates.[28]
- CNS-Active Agents: Cinnoline derivatives have also been investigated for their effects on the central nervous system, including anxiolytic and sedative properties.[1][4]

Conclusion

4,7-dibromocinnoline represents a molecule of significant potential for researchers in medicinal chemistry and materials science. While specific experimental data remains to be

published, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. By outlining its predicted properties, a plausible synthetic route, rigorous safety protocols, and potential applications, we aim to empower scientists to explore the utility of this promising scaffold. As with any novel compound, careful planning, risk assessment, and meticulous execution are paramount to ensuring both scientific success and laboratory safety.

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